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molecular formula C9H13NO2 B3051606 Ethyl 5-ethyl-1H-pyrrole-2-carboxylate CAS No. 35011-31-5

Ethyl 5-ethyl-1H-pyrrole-2-carboxylate

Cat. No. B3051606
M. Wt: 167.2 g/mol
InChI Key: NVGWUBMOJMJEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709503B2

Procedure details

Absolute EtOH (6 ml) was added to a 21 wt % solution of sodium ethoxide in EtOH (0.33 ml, 1.05 mmol) followed by the portion-wise addition of 2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone (J. Chem. Soc. Perkin Trans 1, 1996, 03) (2.1 g, 8.75 mmol) under nitrogen. The resulting yellow solution was stirred at room temperature for 30 minutes. Then the reaction was concentrated to give light orange oil. Hydrochloric acid (3 M, 2.5 ml) and diethyl ether (8 ml) were added to the oil and layers separated. The aqueous layer was extracted with diethyl ether (×2) and the combined organic extracts were washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate and concentrated to give the desired product as a white solid (1.27 g, 86%).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][OH:3].[O-:4][CH2:5][CH3:6].[Na+].Cl[C:9](Cl)(Cl)[C:10]([C:12]1[NH:13]C(CC)=[CH:15][CH:16]=1)=O.Cl>C(OCC)C>[CH2:16]([C:12]1[NH:13][C:1]([C:2]([O:4][CH2:5][CH3:6])=[O:3])=[CH:9][CH:10]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0.33 mL
Type
reactant
Smiles
CCO
Step Two
Name
2,2,2-trichloro-1-(5-ethyl-1H-pyrrol-2-yl)ethanone
Quantity
2.1 g
Type
reactant
Smiles
ClC(C(=O)C=1NC(=CC1)CC)(Cl)Cl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to give light orange oil
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (×2)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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